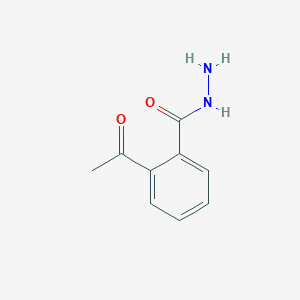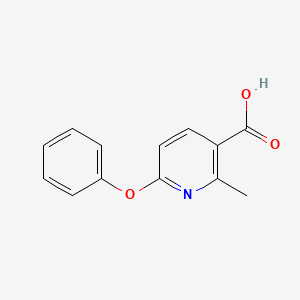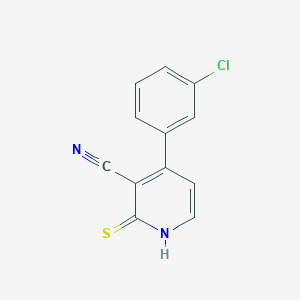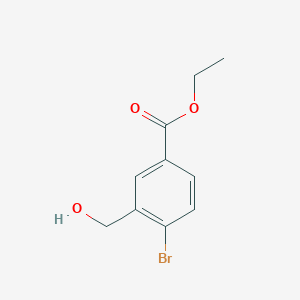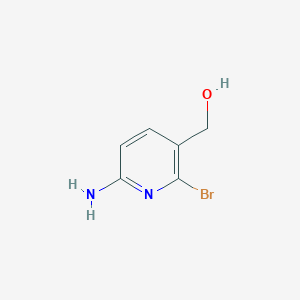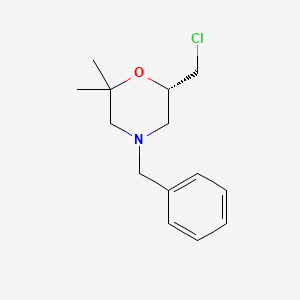![molecular formula C13H22F2N2O2 B13020128 tert-Butyl 9,9-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13020128.png)
tert-Butyl 9,9-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 9,9-difluoro-2,6-diazaspiro[45]decane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 9,9-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the spirocyclic core followed by the introduction of the tert-butyl and difluoro groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and safety.
Chemical Reactions Analysis
tert-Butyl 9,9-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 9,9-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the design of new drugs targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 9,9-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
tert-Butyl 9,9-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its difluoro groups, which can impart distinct electronic properties and reactivity patterns.
Properties
Molecular Formula |
C13H22F2N2O2 |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 9,9-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-12(9-17)8-13(14,15)4-6-16-12/h16H,4-9H2,1-3H3 |
InChI Key |
NOBODJSYVBSOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CCN2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


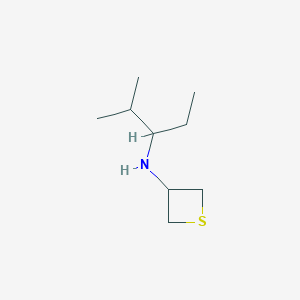
![(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13020071.png)
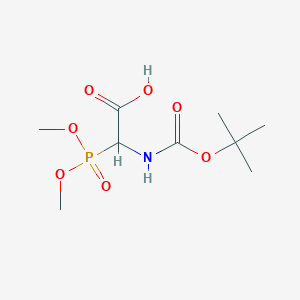
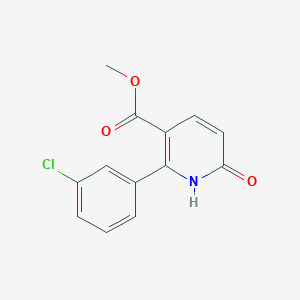
![6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13020081.png)
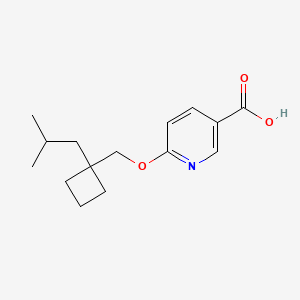
![N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13020091.png)

